molecular formula C20H16ClN3O5 B2780207 1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-40-6

1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2780207
CAS RN: 941909-40-6
M. Wt: 413.81
InChI Key: VYFVSBVFDHDKDV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, like other dihydropyridine derivatives, is synthesized through various chemical reactions involving condensation, cyclization, and substitution processes. These compounds are known for their significant roles in pharmaceutical research due to their diverse biological activities. For instance, dihydropyridine derivatives have been explored for their antidiabetic properties through in vitro screenings such as the α-amylase inhibition assay, showcasing their potential as therapeutic agents in diabetes management (Lalpara et al., 2021). Additionally, these compounds have been synthesized for their vasodilating activities, particularly in the cardiovascular domain, demonstrating their potential in treating conditions related to blood vessels and heart (Shibanuma et al., 1980).

Antitubercular Activity

Research into 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which share a core structure with 1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has indicated significant anti-tubercular activity. New derivatives have been designed and synthesized, demonstrating their ability to inhibit mycobacterium tuberculosis growth effectively. This highlights the potential of such compounds in developing new antitubercular drugs, addressing the need for novel treatments due to the emergence of drug-resistant tuberculosis strains (Iman et al., 2015).

Antioxidant Properties

The antioxidant properties of dihydropyridine derivatives are another area of interest. These compounds have been synthesized and tested for their ability to scavenge free radicals, a crucial factor in preventing oxidative stress related to various chronic diseases. Some of these derivatives have shown promising antioxidant activity, comparable or even superior to known antioxidants like ascorbic acid, underscoring their potential in developing antioxidant therapies (Tumosienė et al., 2019).

Electrochemical Properties

The electrochemical behavior of unsymmetrical dihydropyridines in protic media has been explored, revealing insights into their reduction and oxidation mechanisms. Such studies are fundamental in understanding the chemical properties of these compounds, which can influence their pharmacological activities and stability. The electrochemical analysis contributes to optimizing these compounds' synthesis and application in various biological contexts (David et al., 1995).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFVSBVFDHDKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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